molecular formula C27H30Cl2O6 B14853388 [(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

Cat. No.: B14853388
M. Wt: 528.5 g/mol
InChI Key: WOFMFGQZHJDGCX-MLFUCUMZSA-N
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Description

The compound [(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate is a complex organic molecule with a unique structure. It contains multiple chiral centers and deuterium atoms, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of this compound involves multiple steps, including the introduction of chloroacetyl and hydroxy groups, as well as the incorporation of deuterium atoms. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired stereochemistry and isotopic labeling. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a model compound to study stereochemistry and isotopic effects.

    Biology: It may serve as a probe to investigate biological pathways involving similar structures.

    Industry: It can be used in the synthesis of other complex molecules or as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chloroacetyl and hydroxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, potentially leading to improved therapeutic properties.

Comparison with Similar Compounds

Similar compounds include other steroids and cyclopenta[a]phenanthrene derivatives. What sets this compound apart is its unique combination of chloroacetyl, hydroxy, and deuterium groups, which may confer distinct chemical and biological properties. Examples of similar compounds include cortisol and other corticosteroids, which share the cyclopenta[a]phenanthrene core structure but differ in their functional groups and isotopic composition.

Properties

Molecular Formula

C27H30Cl2O6

Molecular Weight

528.5 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

InChI

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1/i1+1D3,4D,5D,10D

InChI Key

WOFMFGQZHJDGCX-MLFUCUMZSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)[13C]([2H])([2H])[2H])C(=O)CCl)[2H]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Origin of Product

United States

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